2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenoxy group, a tosylpiperazine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Synthesis of the Tosylpiperazine Intermediate: Tosylation of piperazine is carried out using tosyl chloride in the presence of a base to form the tosylpiperazine intermediate.
Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the tosylpiperazine intermediate using a suitable coupling agent to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.
Reduction: Reduction reactions could target the acetamide linkage or the aromatic rings.
Substitution: The aromatic rings and the piperazine moiety may undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies or as a tool in biochemical assays.
Medicine: Possible applications in drug development, particularly in the design of compounds with specific pharmacological activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride would depend on its specific biological or chemical target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(4-benzylpiperazin-1-yl)ethyl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride lies in its specific structural features, such as the tosyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-18-7-9-19(10-8-18)31(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-30-21-6-4-3-5-20(21)29-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEPNYINUWGRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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